![molecular formula C19H14N4O2S B2557127 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide CAS No. 1706120-93-5](/img/structure/B2557127.png)
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
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Overview
Description
“N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide” is a compound that has been studied for its fungicidal activity . It is a derivative of N-(thiophen-2-yl) nicotinamide, which was designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular structure of the compound was identified through 1H NMR, 13C NMR, and HRMS spectra .
Chemical Reactions Analysis
The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .
Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, and their in vivo bioassay results against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Pesticide Research
The compound is a significant lead compound that can be used for further structural optimization in pesticide research . It has been used in the Innovation Center of Pesticide Research, Department of Applied Chemistry, College of Science, China Agricultural University .
Anti-inflammatory Properties
Thiophene nucleus containing compounds show various activities like anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Anti-psychotic Properties
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects, including anti-psychotic properties .
Anti-arrhythmic Properties
Thiophene-based compounds have been reported to possess anti-arrhythmic properties . This makes them a potential class of biologically active compounds for the treatment of arrhythmias .
Anti-anxiety Properties
Thiophene-based compounds have been reported to possess anti-anxiety properties . This makes them a potential class of biologically active compounds for the treatment of anxiety disorders .
Anti-fungal Properties
Thiophene-based compounds have been reported to possess anti-fungal properties . This makes them a potential class of biologically active compounds for the treatment of fungal infections .
Antioxidant Properties
Thiophene-based compounds have been reported to possess antioxidant properties . This makes them a potential class of biologically active compounds for the treatment of conditions related to oxidative stress .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-25-17)16-8-4-10-26-16/h1-10,12H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJGERMNHSTKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide |
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